molecular formula C10H10N2O2 B12001206 N-Amino-2-phenylsuccinimide CAS No. 36689-15-3

N-Amino-2-phenylsuccinimide

Cat. No.: B12001206
CAS No.: 36689-15-3
M. Wt: 190.20 g/mol
InChI Key: QXKSJQUQZKEAAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

General Overview of Cyclic Imides in Contemporary Organic Synthesis

Cyclic imides are a class of heterocyclic compounds featuring an imide functional group (-CO-N(R)-CO-) within a ring structure. dergipark.org.trwisdomlib.org This structural motif is central to their chemical behavior, rendering them as valuable building blocks in modern organic synthesis. nih.govbeilstein-journals.org The presence of two carbonyl groups attached to a single nitrogen atom makes these compounds neutral and hydrophobic, which allows them to permeate biological membranes more easily. dergipark.org.trnih.gov

These compounds are typically synthesized from dicarboxylic acids or their anhydrides and primary amines or ammonia. dergipark.org.tr The general structure of cyclic imides, such as phthalimides and succinimides, makes them nitrogen analogs of anhydrides. dergipark.org.tr Their versatile reactivity allows for a wide range of chemical transformations, and they are key intermediates in the synthesis of various natural products, pharmaceuticals, and polymers. nih.govbeilstein-journals.org The imide ring can undergo reactions like ring-opening, reduction, and cycloadditions, leading to other important heterocyclic structures.

Significance of the Succinimide (B58015) Scaffold in Heterocyclic Chemistry

The succinimide, or pyrrolidine-2,5-dione, scaffold is a five-membered ring that is a prominent structure in heterocyclic chemistry. dergipark.org.trresearchgate.net It is a core component in many biologically active compounds and serves as a versatile precursor in organic synthesis. researchgate.net The synthesis of succinimide derivatives is often straightforward, commonly achieved through the reaction of succinic anhydride (B1165640) with a primary amine. nih.govmdpi.com

The succinimide scaffold is considered a "privileged scaffold" in medicinal chemistry due to its frequent appearance in approved drugs, such as the antiepileptic phensuximide. researchgate.netchemicalbook.com The reactivity of the succinimide ring, including the acidity of the N-H proton in the parent structure, allows for a variety of substitutions and modifications. google.com This has led to the development of a vast library of N-substituted succinimides with diverse chemical properties and biological activities. researchgate.net Furthermore, the direct integration of succinimide scaffolds with other bioactive molecules is an area of active research. researchgate.net

Rationale for Dedicated Academic Research on N-Amino-2-phenylsuccinimide

The focus of dedicated academic research on this compound stems from the unique combination of its structural features: an N-amino group and a phenyl substituent on the succinimide ring. The introduction of an amino group directly onto the nitrogen of the succinimide ring creates an N-aminosuccinimide, a class of compounds with distinct reactivity. The N-N bond can be cleaved, and the amino group can act as a nucleophile or be transformed into other nitrogen-containing functionalities. researchgate.net

The presence of a phenyl group at the 2-position introduces a site for further functionalization and influences the stereochemistry of the molecule. The combination of these two groups on the succinimide framework creates a molecule with specific steric and electronic properties that are of interest for synthetic and medicinal chemistry. Research into related N-phenylsuccinimide derivatives has shown that substituents on the phenyl ring can significantly affect the compound's properties. researchgate.net The synthesis of asymmetrically substituted succinimides, like this compound, is a key area of interest, with multicomponent reactions being one of the advanced methods for their preparation. thieme-connect.com The specific stereochemistry of such compounds is also a subject of investigation. acs.org

Chemical and Physical Properties

Below is a table summarizing some of the key chemical and physical properties of the related compound N-phenylsuccinimide, which serves as a structural analog to this compound.

PropertyValueSource
Molecular Formula C₁₀H₉NO₂ chemicalbook.innih.gov
Molecular Weight 175.18 g/mol chemicalbook.innih.gov
Melting Point 155-156 °C chemicalbook.influorochem.co.uk
Appearance White to almost white powder/crystals chemicalbook.inprezi.com
CAS Number 83-25-0 chemicalbook.innih.gov

Synthesis of N-Substituted Succinimides

The synthesis of N-substituted succinimides can be achieved through various methods. A common approach involves the reaction of succinic anhydride with an appropriate amine. mdpi.comnih.gov

One established method for synthesizing N-phenylsuccinimide, a structural relative of the title compound, involves the following steps:

Reaction of succinic anhydride with aniline (B41778) to form the intermediate succinanilic acid. prezi.comnih.gov

Cyclization of the succinanilic acid to form the imide ring. This can be achieved through heating or by using a dehydrating agent like acetyl chloride. nih.govprepchem.com

Microwave-assisted synthesis has also been developed as a more rapid and "greener" alternative to traditional heating methods for the preparation of N-phenylsuccinimide from aniline and succinic anhydride. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

36689-15-3

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

1-amino-3-phenylpyrrolidine-2,5-dione

InChI

InChI=1S/C10H10N2O2/c11-12-9(13)6-8(10(12)14)7-4-2-1-3-5-7/h1-5,8H,6,11H2

InChI Key

QXKSJQUQZKEAAZ-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)N(C1=O)N)C2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies for N Amino 2 Phenylsuccinimide and Its Structural Analogs

Strategic Approaches to the N-Phenylsuccinimide Core Structure

The fundamental approach to the N-phenylsuccinimide core involves the condensation and subsequent cyclization of a succinic acid derivative with an aniline (B41778) derivative. The variations in this theme lie in the choice of reagents, catalysts, and reaction conditions, which influence yield, purity, and environmental impact.

The traditional and most established route to N-phenylsuccinimide involves a two-step process. nih.govnih.gov Initially, the reaction between succinic anhydride (B1165640) and an amine, such as aniline, forms an intermediate N-arylsuccinamic acid. nih.govnih.govinnovareacademics.in This step is typically an acylation reaction. mdpi.com

The subsequent and more energy-intensive step is the cyclodehydration of the amic acid to form the imide ring. nih.govmdpi.combeilstein-archives.org This is commonly achieved by heating the intermediate with a dehydrating agent. innovareacademics.inbeilstein-archives.orgresearchcommons.org A widely used combination for this cyclization is acetic anhydride and anhydrous sodium acetate (B1210297) at elevated temperatures, often around 100°C. innovareacademics.inresearchcommons.orgbeilstein-journals.org Other reagents like acetyl chloride in benzene (B151609) have also been employed as dehydrating agents. innovareacademics.in While reliable, these classical methods often require high temperatures, long reaction times, and the use of stoichiometric dehydrating agents, which can complicate product purification. nih.govbeilstein-archives.org

Reagent/CatalystConditionsProductReference
Acetic Anhydride / Sodium AcetateHeating at 100°CN-phenylsuccinimides innovareacademics.inresearchcommons.orgbeilstein-journals.org
Acetyl Chloride / BenzeneRefluxN-substituted succinimides innovareacademics.in

To overcome the limitations of classical methods, modernized thermal and catalytic processes have been developed. Thermal imidization without a strong dehydrating agent is possible, but it can lead to side-product formation due to the thermal degradation of the amic acid intermediate. mdpi.combeilstein-archives.org

The introduction of catalysts offers milder and more efficient alternatives. Lewis acids have proven effective in promoting the cyclization step. For instance, Tantalum (V) chloride (TaCl₅) supported on silica (B1680970) gel can catalyze the reaction between succinic anhydride and amines in solvent-free conditions. innovareacademics.in Another example is the use of the Lewis acidic ionic liquid Choline (B1196258) Chloride.2ZnCl₂ which facilitates the synthesis of N-phenylsuccinimide in good yield under mild conditions. innovareacademics.in Heterogeneous catalysts like Niobium (V) oxide (Nb₂O₅) have shown high activity for the dehydrative condensation of succinic anhydride and aniline, demonstrating water tolerance and reusability, which is a significant advantage over many homogeneous catalysts. researchgate.net

CatalystSubstratesKey FeaturesReference
TaCl₅-SiO₂Succinic anhydride, AminesSolvent-free, Lewis acid catalysis innovareacademics.in
Choline Chloride.2ZnCl₂Succinic anhydride, AnilineMild conditions, Ionic liquid medium innovareacademics.in
Nb₂O₅Succinic anhydride, AnilineHeterogeneous, Water-tolerant, Reusable researchgate.net

One-pot syntheses are highly desirable as they reduce the number of workup and purification steps, saving time and resources. Several reagents have been identified that facilitate the direct conversion of succinic anhydride and amines to N-substituted succinimides in a single step.

Polyphosphate ester (PPE) has emerged as a mild and effective reagent for cyclodehydration reactions. mdpi.combeilstein-archives.org It enables a one-pot synthesis where the initial acylation of the amine by succinic anhydride is followed by PPE-induced cyclization, all in the same reaction vessel, typically in a solvent like chloroform (B151607). mdpi.combeilstein-archives.org This method is notable for its mild conditions and tolerance of functional groups like phenols. mdpi.com

Sulfamic acid has also been reported as an efficient catalyst for the one-pot synthesis of N-alkyl and N-aryl succinimides from succinic anhydride and various amines. innovareacademics.in Using a catalytic amount (e.g., 10 mol%) of sulfamic acid provides the desired products efficiently. innovareacademics.in Another one-pot approach involves using zinc in acetic acid, which serves as both the solvent and a co-reagent, providing a simple and high-yielding green method. ijcps.org

ReagentSolventKey AdvantagesReference
Polyphosphate Ester (PPE)ChloroformMild, One-pot, Tolerates sensitive groups mdpi.combeilstein-archives.org
Sulfamic Acid (10 mol%)-Catalytic, One-pot innovareacademics.in
Zinc / Acetic AcidAcetic AcidGreen, High yield, Readily available reagents ijcps.org

Microwave-assisted organic synthesis (MAOS) has revolutionized the synthesis of N-phenylsuccinimide by dramatically reducing reaction times from hours to mere minutes. nih.govnih.govacs.orgchemicaljournals.com Heating a solvent-free mixture of succinic anhydride and aniline in a domestic microwave oven for as little as four minutes can produce N-phenylsuccinimide in moderate to good yields (40-60%). nih.govnih.govacs.org

These microwave protocols are often highlighted as examples of green chemistry. nih.govacs.org They are highly energy-efficient compared to conventional heating methods and often eliminate the need for a solvent, which reduces chemical waste. acs.orgchemicaljournals.com The reaction is also atom-economical, with water being the only byproduct. acs.org Other green approaches include using water as a solvent under sub-critical conditions (e.g., 280°C), which can produce succinimides in high yields within 30 minutes. innovareacademics.in The use of ionic liquids as recyclable reaction media also represents a green alternative by avoiding volatile and toxic organic solvents. innovareacademics.in

MethodConditionsTimeKey Green FeaturesReference
Microwave (Solvent-Free)Aniline, Succinic Anhydride4-5 minutesEnergy efficient, No solvent, Atom economical nih.govnih.govacs.orgchemicaljournals.com
Sub-critical WaterSuccinic Acid, Aniline, Water30 minutes at 280°CClean, Fast, Use of water as solvent innovareacademics.in
Ionic LiquidsCyclic Anhydrides, AminesVariesRecyclable solvent, Avoids toxic catalysts innovareacademics.in

A modern and versatile approach to the succinimide (B58015) skeleton involves the palladium-catalyzed aminocarbonylation of alkynes. nih.govacs.org This method constructs the succinimide ring through a domino reaction sequence. An efficient route utilizes a Pd(xantphos)Cl₂ catalyst to react various alkynes with either aromatic or aliphatic amines in the presence of carbon monoxide and an acid co-catalyst like p-toluenesulfonic acid (p-TsOH). nih.govacs.org

This transformation is powerful for creating a diverse range of substituted succinimides, including those that might be difficult to access through classical routes. nih.gov A related palladium-catalyzed domino aminocarbonylation of alkynols (alcohols containing an alkyne group) provides a direct and selective synthesis of itaconimides (a type of unsaturated succinimide), demonstrating the utility of this catalytic system for building complex heterocyclic structures. nih.govsemanticscholar.org The choice of ligand is crucial for controlling the selectivity of these carbonylation processes. nih.gov

Catalyst SystemReactantsProduct TypeReference
Pd(xantphos)Cl₂ / p-TsOHAlkynes, Amines, COSubstituted Succinimides nih.govacs.org
Pd(MeCN)₂Cl₂ / LigandAlkynols, Amines, COItaconimides nih.govsemanticscholar.org

Radical chemistry offers an alternative mechanistic pathway for the synthesis of cyclic imides. A novel one-pot process has been developed using ammonium (B1175870) persulfate (APS) and dimethyl sulfoxide (B87167) (DMSO) as an efficient dehydrating system. beilstein-journals.org This method starts with the formation of the amic acid from a primary amine and a cyclic anhydride, which is then subjected to the APS-DMSO system to induce a radical-mediated cyclization to the imide. beilstein-journals.orgacs.org

This protocol is applicable to a wide range of aromatic and aliphatic amines and various anhydrides, providing the corresponding imides in high yields. beilstein-journals.org Another radical-based strategy involves an iodine-mediated cascade cyclization of 1,6-enynes, which proceeds under metal-free conditions to generate functionalized succinimide derivatives. rsc.orgrsc.org These radical methods expand the toolkit for imide synthesis, often proceeding under mild conditions and offering unique reactivity patterns. beilstein-journals.orgrsc.org

Reagent SystemReactantsKey FeaturesReference
(NH₄)₂S₂O₈ (APS) / DMSOPrimary Amines, Cyclic AnhydridesOne-pot, Radical mechanism, High yields beilstein-journals.orgacs.org
I₂ / TBHP1,6-enynones, Sulphonyl hydrazidesMetal-free, Cascade reaction rsc.org
I₂ (additive-free)1,6-enynesGreen, Atom-economical, Room temperature rsc.org

Palladium-Catalyzed Aminocarbonylation of Alkynes

Targeted Synthesis of N-Amino-2-phenylsuccinimide from α-Amino Acid Precursors

A common and effective strategy for the synthesis of this compound relies on the use of α-amino acids as the foundational chiral building blocks. This approach leverages the inherent stereochemistry of the starting material to produce the target molecule with a known absolute configuration.

Utilization of L-(S)-Aspartic Acid as Chiral Starting Material

L-(S)-Aspartic acid serves as a frequent starting material for the synthesis of L-α-amino-N-phenylsuccinimide. researchgate.net Its α-asymmetric center provides the stereochemical foundation for the final product. The synthesis typically involves a five-step sequence that begins with the protection of the amino group of L-aspartic acid, followed by anhydride formation, reaction with aniline to create an anilide, subsequent ring closure to form the imide, and finally, deprotection. researchgate.net Optical Rotatory Dispersion (ORD) is a technique that can be employed to monitor the reaction sequence and ensure that the stereochemical integrity is maintained throughout the synthesis, preventing racemization. researchgate.net

Amino Group Protection Strategies (e.g., tert-Butyloxycarbonyl, Carbobenzoxy)

To prevent the amino group from participating in subsequent reactions, it must be protected. researchgate.net Two common protecting groups used in the synthesis of this compound are the tert-Butyloxycarbonyl (Boc) and Carbobenzoxy (Cbz) groups. researchgate.net

Table 1: Comparison of Amino Protecting Groups

Protecting Group Abbreviation Introduction Reagent Removal Conditions Advantages Disadvantages
Carbobenzoxy Cbz Benzyl chloroformate Catalytic hydrogenation or strong acid Stable to many reagents Harsh removal can affect other functional groups

Intramolecular Cyclization for Imide Ring Formation

The formation of the succinimide ring is a critical step in the synthesis. After the formation of the N-arylsuccinamic acid intermediate from the reaction of the protected aspartic anhydride with aniline, intramolecular cyclization is induced. researchgate.netinnovareacademics.in This is typically achieved by heating the intermediate, often in the presence of a dehydrating agent like acetic anhydride. researchgate.netbeilstein-journals.org This process involves the nucleophilic attack of the amide nitrogen onto the carboxylic acid carbonyl group, followed by the elimination of a water molecule to form the stable five-membered imide ring. researchgate.net The reaction conditions, such as temperature and the choice of solvent or catalyst, can significantly influence the efficiency of the cyclization. innovareacademics.in

Deprotection and Liberation of the Free α-Amino Functionality

The final step in the synthesis is the removal of the protecting group to liberate the free α-amino functionality of this compound. The conditions for this deprotection step are dictated by the nature of the protecting group used.

For the Boc group, treatment with a mild acid such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent like chloroform-benzene is effective. researchgate.netresearchgate.net This method is favored because it cleanly removes the Boc group without causing unwanted side reactions or cleaving the newly formed imide ring. researchgate.net In the case of the Cbz group, deprotection is typically achieved through catalytic hydrogenation over a palladium catalyst. researchgate.netorganic-chemistry.org However, as previously noted, these conditions can sometimes be too harsh and lead to the degradation of the succinimide product. researchgate.net The successful liberation of the free amine yields the desired L-(S)-α-amino-N-phenylsuccinimide hydrochloride. researchgate.net

Stereocontrolled Synthesis and Enantioselective Access to Chiral this compound

Achieving a high degree of stereocontrol is paramount in the synthesis of chiral molecules like this compound. The use of chiral starting materials, such as L-aspartic acid, is a fundamental approach to ensure the desired stereochemistry in the final product. researchgate.netresearchgate.net

Enantioselective methods, which create a preference for the formation of one enantiomer over the other, are at the forefront of modern synthetic chemistry. For succinimides, catalytic asymmetric hydrogenation of maleinimide precursors represents a powerful strategy. acs.org This involves the use of chiral catalysts, such as those based on rhodium complexed with chiral bisphosphine-thiourea ligands, to achieve high yields and excellent enantioselectivities (up to >99% ee). acs.org While this specific method has been demonstrated for 3-substituted succinimides, the principles can be extended to the synthesis of other chiral succinimide derivatives. The development of such catalytic systems is crucial for providing efficient and scalable access to enantiomerically pure compounds for various applications. acs.orgnih.gov

Chemical Transformations and Mechanistic Investigations of N Amino 2 Phenylsuccinimide

Reactivity at the Imide Nitrogen Center

The presence of two carbonyl groups flanking the nitrogen atom makes the succinimide (B58015) ring susceptible to nucleophilic attack. This section explores the ring-opening reactions initiated by various nucleophiles and the compound's involvement in N-acyliminium ion chemistry.

The polarized carbonyl carbons of the imide ring are electrophilic sites prone to attack by nucleophiles, leading to the cleavage of an acyl-nitrogen bond and ring-opening.

A significant reaction of N-substituted succinimides, including N-Amino-2-phenylsuccinimide, is the nucleophilic ring-opening by hydroxylamine (B1172632) to produce hydroxamic acids. mdpi.combeilstein-archives.org This transformation is a key step in a novel two-stage synthesis method for this important class of compounds, which are known for their roles as enzyme inhibitors. beilstein-archives.orgresearchgate.net The process first involves the synthesis of the N-substituted succinimide, followed by treatment with an aqueous solution of hydroxylamine. mdpi.comresearchgate.net

The reaction proceeds through the nucleophilic attack of hydroxylamine on one of the imide carbonyl groups, leading to the opening of the five-membered ring. researchgate.net A critical factor governing the success of this ring-opening is the relative basicity of the amine corresponding to the N-substituent and hydroxylamine. The reaction is generally feasible only when the pKa of the initial amine used for the imide synthesis is less than the pKa of hydroxylamine (NH₂OH). mdpi.combeilstein-archives.orgresearchgate.net The reaction with N-phenyl succinimide and hydroxylamine has been shown to yield N-hydroxy-4-oxo-4-(phenylamino)butanamide. researchgate.net This regioselective process yields butanediamide derivatives, which are valuable in medicinal chemistry. researchgate.net

Table 1: Regioselective Ring-Opening of N-Substituted Succinimides with Hydroxylamine

ReactantReagentProduct TypeKey Finding
N-PhenylsuccinimideAqueous HydroxylamineN-hydroxybutaneamide derivativeRing-opening is efficient and regioselective, forming a hydroxamic acid. mdpi.comresearchgate.net
N-Substituted SuccinimidesAqueous HydroxylamineN-hydroxybutaneamide derivativeThe reaction feasibility depends on the pKa of the N-substituent's corresponding amine. mdpi.combeilstein-archives.orgresearchgate.net

The activated carbonyl groups of the succinimide ring react readily with various nitrogen-based nucleophiles, such as primary amines and hydrazines. innovareacademics.ininnovareacademics.in This reactivity leads to the formation of ring-opened diamide (B1670390) products. innovareacademics.in For instance, the reaction of N-substituted succinimides with benzylamine (B48309) yields the corresponding diamide in high yield. innovareacademics.ininnovareacademics.in When a nucleophile contains both an amino and a hydroxyl group, such as ethanolamine, the more nucleophilic amino group selectively attacks the succinimide ring. innovareacademics.in

Hydrazine hydrate (B1144303) is also a potent nucleophile for opening five-membered cyclic imides. Its reaction with phthalimide, a structurally similar imide, proceeds even at low temperatures. mdpi.com Similarly, N-phenylsuccinimide has been shown to react with amino acid esters and other amines, typically in a suitable solvent medium like THF with triethylamine, to yield ring-opened products. researchcommons.org The reaction of succinic acid with primary amines, including aliphatic and aromatic amines as well as hydrazine, is a common method for synthesizing N-substituted succinimides, which underscores the inherent reactivity between the succinimide precursor system and nitrogen nucleophiles. researchgate.net

This compound is susceptible to solvolysis, where the solvent acts as the nucleophile. Under mild conditions, succinimides can undergo methanolysis, resulting in a ring-opening reaction to form methyl esters. innovareacademics.in For example, when N-(p-chlorosulfonylphenyl)succinimide is warmed in methanol, methanolysis is favored, leading to the formation of the corresponding methyl ester of the ring-opened sulfonamide. scribd.com This indicates that one of the carbonyl groups of the succinimide ring is attacked by methanol, cleaving the C-N bond and generating an ester and an amide functionality. Hydrolysis, the reaction with water, can also occur, particularly under weakly basic conditions, to yield the corresponding dicarboxylic acid monoamide. innovareacademics.innih.gov

Table 2: Nucleophilic Ring-Opening Reactions of N-Substituted Succinimides

NucleophileProduct TypeReaction ConditionsReference
Amines (e.g., Benzylamine)DiamideMild conditions innovareacademics.ininnovareacademics.in
Hydrazine HydrateHydrazide/Ring-Opened ProductRoom temperature or below mdpi.comresearchcommons.org
MethanolMethyl Ester/AmideMild, sometimes with warming innovareacademics.inscribd.com
Water (Hydrolysis)Carboxylic Acid/AmideWeakly basic conditions innovareacademics.innih.gov

N-acyliminium ions are highly reactive intermediates valuable in the synthesis of nitrogen-containing heterocyclic compounds. nih.govresearchgate.net These cations are typically generated in situ from precursors like N-alkoxy or N-hydroxyalkyl amides and lactams in the presence of an acid catalyst. nih.gov For succinimides like this compound, a potential route to forming an N-acyliminium ion involves an initial reduction of one of the carbonyl groups to a hydroxyl group.

Reduction of N-phenylsuccinimide with a reducing agent like lithium triethylborohydride (LiEt₃BH) can generate a hydroxylactam intermediate. This intermediate can then be treated with a Lewis acid (e.g., BF₃·Et₂O) to generate a cyclic N-acyliminium ion. This reactive species can subsequently be trapped by various nucleophiles in functionalization reactions, such as allylation or arylation, to form new carbon-carbon bonds at the α-position to the nitrogen. beilstein-journals.org These tandem reaction cascades are powerful tools for constructing complex alkaloid skeletons and other diverse heterocyclic systems. scielo.br

Nucleophilic Ring-Opening Reactions

Reactivity with Other Nitrogen Nucleophiles (e.g., Amines, Hydrazines)

Reactivity at the Phenyl Substituent and Succinimide Ring

Beyond the reactions centered on the imide functionality, the this compound molecule can undergo transformations at its phenyl group and the succinimide ring itself.

The phenyl group can participate in electrophilic aromatic substitution reactions. For example, N-phenylsuccinimide, when heated with excess chlorosulfonic acid, undergoes sulfonation to yield the p-sulfonyl chloride derivative in good yield. scribd.com This demonstrates that the phenyl ring is susceptible to attack by strong electrophiles. The presence of the succinimide ring has also been shown to increase the reactivity of an attached phenolic ring towards certain reagents like hexamethylenetetramine (HMTA). kpi.ua

The succinimide ring itself can also be functionalized. Chloroformylation of N-substituted succinimides using a Vilsmeier-Haack reagent (DMF/POCl₃) does not lead to ring opening but rather to the formation of N-substituted dichlorodiformylpyrroles, indicating a complex reaction and aromatization of the succinimide ring. innovareacademics.in Furthermore, the introduction of an aromatic group on the imide nitrogen is reported to increase the stability of the imide ring compared to unsubstituted α-aminosuccinimide, which is prone to hydrolysis. researchgate.net

Nucleophilic Substitution Reactions on the Phenyl Moiety

The phenyl group of this compound can undergo nucleophilic substitution reactions. The nature and position of substituents on the phenyl ring can influence the reactivity of the entire molecule. For instance, the presence of an aromatic group on the imide nitrogen is thought to increase the stability of the imide ring. researchgate.net In related N-phenylsuccinimide systems, reactions with various nucleophiles have been studied. For example, N-phenylsuccinimide can react with aminoguanidine (B1677879), where the aminoguanidine acts as a nucleophile, initiating the opening of the imide ring. rsc.org While direct nucleophilic substitution on the phenyl ring of this compound itself is not extensively detailed in the provided results, the reactivity of the broader class of N-phenylsuccinimides suggests that such reactions are plausible, likely requiring activation of the phenyl ring or specific reaction conditions.

Influence of the Phenyl Group on Imide Ring Reactivity

The phenyl group exerts a significant electronic influence on the reactivity of the succinimide ring. The electron-withdrawing nature of the phenyl ring can affect the stability and reactivity of the imide carbonyl groups. acs.org It has been suggested that the introduction of an aromatic group on the imide nitrogen increases the stability of the imide ring. researchgate.net This is attributed to the potential conjugation of the nitrogen lone pair electrons with the phenyl ring. acs.org This electronic effect can make the imide carbonyls more electrophilic, potentially facilitating ring-opening reactions under basic conditions. rsc.orgacs.org For example, the hydrolysis of N-phenylsuccinimide under basic conditions to form a ring-opened product occurs readily. acs.org

Derivatization Strategies for the Exocyclic Amino Group

The exocyclic amino group of this compound and related compounds is a key site for chemical modification. Various derivatization strategies have been employed to synthesize a range of analogues with potentially altered properties. One common approach involves the reaction of the amino group with different electrophiles. For instance, in the synthesis of related N-aminosuccinimides, the amino group can be introduced by reacting a suitable precursor with hydrazines. dokumen.pub

Another strategy involves the protection of the amino group, followed by deprotection to yield the free amine. For example, a BOC-protected α-amino-N-phenylsuccinimide was synthesized and subsequently deprotected using trifluoroacetic acid or HCl gas to yield the hydrochloride salt of the α-amino-N-phenylsuccinimide. researchgate.net This free amine can then be used in further reactions. The reactivity of the exocyclic amino group allows for the synthesis of a diverse library of compounds for various applications. For example, N-substituted succinimides can be synthesized by reacting succinic anhydride (B1165640) with primary amines. innovareacademics.in

Elucidation of Reaction Mechanisms

Understanding the detailed mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic routes. Several advanced analytical techniques are employed for this purpose.

Application of Kinetic Isotope Effects (KIEs)

Kinetic Isotope Effects (KIEs) are a powerful tool for probing reaction mechanisms by determining the rate-limiting step and the nature of the transition state. wikipedia.orglibretexts.org This technique involves replacing an atom in a reactant with one of its heavier isotopes and measuring the effect on the reaction rate. wikipedia.orglibretexts.org

For instance, in nucleophilic substitution reactions, KIEs can distinguish between SN1 and SN2 pathways. wikipedia.org A primary KIE is observed when a bond to the isotopically labeled atom is broken in the rate-determining step, while a secondary KIE occurs when the labeled atom is not directly involved in bond breaking. wikipedia.orglibretexts.org The magnitude of the KIE can provide detailed information about the transition state structure. nih.gov For example, a large primary methyl-14C KIE in a reaction involving methyl transfer indicates that this step is rate-limiting and proceeds via an SN2 mechanism. nih.gov While specific KIE studies on this compound were not found, the application of this technique to similar systems, such as the reactions of amines, has provided significant mechanistic insights. snnu.edu.cn

Table 1: Theoretical vs. Experimental Kinetic Isotope Effects for SN2 Reactions

Reaction Theoretical KIE (kH/kD) Experimental KIE (kH/kD) Reference
CH3Br + CN- 1.082 1.082 ± 0.008 wikipedia.org
Amine Activation - 5.9 snnu.edu.cn
Pt-N Scission - 1.26 ± 0.10 snnu.edu.cn

This table presents a conceptual representation of how KIE data could be tabulated. The values are from related systems and are for illustrative purposes.

Deuterium-Labeling Studies to Trace Proton Transfers

Deuterium-labeling studies are instrumental in tracing the movement of protons during a reaction, providing crucial information about proton transfer steps in a reaction mechanism. nih.gov By replacing specific hydrogen atoms with deuterium (B1214612), researchers can follow the path of these isotopes using techniques like NMR spectroscopy or mass spectrometry. nih.gov

This method has been successfully used to elucidate mechanisms in various reactions. For example, in titania-promoted reactions, deuterium labeling indicated that surface hydroxyl groups of the catalyst likely act as proton donors. acs.orgresearchgate.net In enzymatic reactions, deuterium labeling is used to probe the site-selectivity of hydrogen-deuterium exchange, revealing mechanistic details of enzyme catalysis. nih.gov While direct deuterium-labeling studies on this compound were not identified, this technique is highly applicable to studying its reactions, particularly those involving protonation, deprotonation, or tautomerization.

NMR Spectroscopic Monitoring of Reaction Progress and Intermediates

Nuclear Magnetic Resonance (NMR) spectroscopy is an invaluable tool for real-time monitoring of chemical reactions. It allows for the observation of the disappearance of reactants, the appearance of products, and the detection of transient intermediates, providing a detailed picture of the reaction progress over time. acs.orgresearchgate.netsmolecule.com

In situ NMR monitoring has been used to study the profiles of reactant consumption and product formation in various chemical systems. acs.orgresearchgate.net For example, the rate of reaction of hexamethylenetetramine with model compounds for polyimides was measured using 13C NMR spectroscopy. kpi.ua This technique can provide quantitative kinetic data and help to identify and characterize unstable intermediates that may not be isolable. The use of 1H and 13C NMR is standard for characterizing the products of reactions involving succinimide derivatives. researchgate.netacs.org

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
N-phenylsuccinimide
Aminoguanidine
BOC-L-amino-N-phenylsuccinimide
Trifluoroacetic acid
Hexamethylenetetramine
Methyl bromide
Cyanide

Postulated Radical Mechanisms in Specific Synthetic Routes

The formation of the succinimide ring, a core structural feature of this compound, is typically achieved through condensation reactions. However, specific synthetic methodologies have been developed that proceed via postulated radical-based mechanisms. These routes offer alternative pathways that can be advantageous under certain conditions. Mechanistic investigations into these syntheses have pointed towards the involvement of highly reactive radical intermediates that drive the cyclization and formation of the imide product.

Ammonium (B1175870) Persulfate (APS)–DMSO Mediated Dehydrative Cyclization

One notable method for the synthesis of cyclic imides, including N-substituted succinimides, involves a one-pot dehydrative cyclization of primary amines and cyclic anhydrides using a combination of ammonium persulfate (APS) and dimethyl sulfoxide (B87167) (DMSO). nih.gov This system is proposed to operate through a radical-mediated pathway rather than a conventional thermal dehydration. nih.govbeilstein-journals.org

The postulated mechanism commences with the thermal decomposition of the persulfate anion (S₂O₈²⁻) from APS to generate two sulfate (B86663) radical anions (SO₄⁻•). This highly reactive radical anion then interacts with DMSO, which is present in the reaction medium. The subsequent steps are thought to involve the formation of various radical intermediates that facilitate the dehydration and ring closure of the intermediate amic acid, which is formed in situ from the amine and anhydride. nih.gov While the exact nature of all intermediates is a subject of ongoing investigation, the radical nature of the process is supported by the reaction conditions and the types of products observed. nih.govbeilstein-journals.org

The scope of this radical-mediated protocol has been demonstrated with a variety of substituted amines and anhydrides. For instance, the reaction of anilines with succinic anhydride proceeds efficiently to yield the corresponding N-phenylsuccinimides. The reaction conditions and yields for the synthesis of several succinimides using this method are summarized below.

EntryAmineAnhydrideYield (%)Reference
1Aniline (B41778)Succinic Anhydride94 nih.govbeilstein-journals.org
24-MethylanilineSuccinic Anhydride95 nih.govbeilstein-journals.org
34-MethoxyanilineSuccinic Anhydride96 nih.govbeilstein-journals.org
44-ChloroanilineSuccinic Anhydride95 nih.govbeilstein-journals.org
54-BromoanilineSuccinic Anhydride94 nih.govbeilstein-journals.org
6BenzylamineSuccinic Anhydride92 beilstein-journals.org

Succinimidyl Radical Generation via Photolysis of N-Bromosuccinimide (NBS)

A distinct radical pathway to the succinimide core involves the photolytic decomposition of N-bromosuccinimide (NBS). cdnsciencepub.com It is well-established that the photolysis of NBS can generate a succinimidyl radical in competition with bromine atom reactions. cdnsciencepub.com This succinimidyl radical is a key intermediate that can participate in various reactions, including addition to unsaturated systems.

In a relevant synthetic application, the photolysis of NBS in the presence of benzene (B151609) has been shown to produce N-phenylsuccinimide. cdnsciencepub.com The proposed mechanism involves the initial homolytic cleavage of the N-Br bond in NBS under UV irradiation to form a succinimidyl radical and a bromine atom. The highly reactive succinimidyl radical then attacks the π-system of the benzene ring. This addition step forms a primary adduct which can subsequently eliminate a molecule of hydrogen bromide (HBr) to yield the final, stable aromatic product, N-phenylsuccinimide. cdnsciencepub.com

This radical addition-elimination sequence provides a direct route to N-arylated succinimides. The efficiency of this process can be influenced by reaction temperature and the presence of radical scavengers or initiators. For example, at lower temperatures, the 1,2-addition process of the succinimidyl radical is favored over competing reactions like allylic bromination. cdnsciencepub.com

Spectroscopic Characterization and Structural Analysis of N Amino 2 Phenylsuccinimide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone in the definitive structural assignment of N-Amino-2-phenylsuccinimide, offering a window into the proton and carbon framework, as well as the nitrogen environment.

1H NMR: Proton Chemical Shifts and Coupling Constant Analysis

The 1H NMR spectrum of this compound provides crucial information about the number, environment, and connectivity of protons in the molecule. In a typical spectrum recorded in deuterated chloroform (B151607) (CDCl3), the aromatic protons of the phenyl group appear as a multiplet in the region of δ 7.32 ppm. researchgate.net The protons of the succinimide (B58015) ring exhibit a characteristic ABX spin system. The α-methine proton (α-CH) resonates as a quartet around δ 3.99 ppm. researchgate.net The β-methylene protons (β-CH2) appear as two distinct quartets due to their diastereotopic nature. The proton cis to the α-proton resonates at approximately δ 2.83 ppm, while the trans proton is found at δ 2.85 ppm. researchgate.net The amino group (NH2) protons typically present as a singlet at around δ 1.76 ppm. researchgate.net

The coupling constants (J-values) are instrumental in confirming the relative stereochemistry of the succinimide ring protons. The geminal coupling constant (Jgem) for the β-methylene protons is approximately 18.00 Hz. researchgate.net The vicinal coupling constant between the α-proton and the cis-β-proton (Jcis) is larger, typically around 8.74 Hz, while the coupling to the trans-β-proton (Jtrans) is smaller, at about 5.76 Hz. researchgate.netlibretexts.org This observed trend of Jcis > Jtrans is consistent with the Karplus relationship for cyclic systems and confirms the assignments. researchgate.netlibretexts.org

Table 1: 1H NMR Chemical Shifts and Coupling Constants for this compound in CDCl3

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Phenyl-H7.32m-
α-CH3.99qJα-CH, β-CHcis = 8.74, Jα-CH, β-CHtrans = 5.76
β-CH (cis)2.83qJα-CH, β-CHcis = 8.74, Jgem = 18.00
β-CH (trans)2.85qJα-CH, β-CHtrans = 5.76, Jgem = 18.00
NH21.76s-
Data sourced from a study by Eldeen et al. researchgate.net

13C NMR: Carbon Framework Characterization

Table 2: Representative 13C NMR Chemical Shifts for the N-Phenylsuccinimide Moiety

Carbon AssignmentApproximate Chemical Shift (δ, ppm)
C=O (imide)175.9
C-N (aromatic)131.6
Aromatic CH126.1 - 128.7
CH2 (succinimide)27.9
Data based on N-phenylsuccinimide. cdnsciencepub.com

Advanced NMR Techniques: COSY, HSQC, HMBC for Connectivity Elucidation

To unambiguously assign all proton and carbon signals and to establish the complete connectivity within the this compound molecule, a suite of two-dimensional (2D) NMR experiments is employed. science.govsdsu.edu

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (1H-1H) couplings. sdsu.edu For this compound, COSY spectra would show cross-peaks connecting the α-CH proton to both β-CH protons, confirming their vicinal relationship. It would also show correlations between the aromatic protons. github.io

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (1H-13C). sdsu.edu An HSQC spectrum would show a cross-peak between the α-CH proton signal and the corresponding α-carbon signal, and similarly for the β-CH2 protons and the β-carbon. This allows for the direct assignment of the carbon signals for all protonated carbons. github.io

Variable-Temperature NMR for Conformational Dynamics

Variable-temperature (VT) NMR studies can provide insights into the dynamic processes occurring in a molecule, such as conformational changes or restricted bond rotations. For succinimide derivatives, VT-NMR could be used to study the ring puckering dynamics or the rotation around the N-N bond in this compound. While specific VT-NMR studies on this compound were not found in the provided search results, this technique is a powerful tool for investigating such dynamic phenomena in related systems.

15N NMR for Nitrogen Atom Environment Characterization

15N NMR spectroscopy provides direct information about the electronic environment of the nitrogen atoms. researchgate.net In this compound, two distinct nitrogen signals would be expected: one for the imide nitrogen and another for the amino nitrogen. The chemical shifts of these nitrogen atoms are sensitive to factors like hybridization, substitution, and solvent effects. researchgate.net For related polyurethane and model compounds, urethane (B1682113) nitrogen signals are observed, and their chemical shifts are influenced by the nature of the substituents. researchgate.net While direct 15N NMR data for the title compound is scarce, this technique remains a valuable tool for characterizing the nitrogen environments within the molecule. columbia.edumdpi.com

Infrared (IR) Spectroscopy: Vibrational Fingerprint Analysis

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a characteristic "fingerprint" that is highly useful for identifying functional groups. specac.com The IR spectrum of this compound displays several key absorption bands. researchgate.net

The amino group (NH2) exhibits characteristic stretching vibrations. Two distinct bands are typically observed in the region of 3350-3300 cm-1, corresponding to the asymmetric and symmetric N-H stretches. researchgate.netspectroscopyonline.commsu.edu The succinimide ring is characterized by two strong carbonyl (C=O) stretching bands due to asymmetric and symmetric stretching of the imide group. These typically appear around 1775 cm-1 (shoulder) and 1710 cm-1 (strong). researchgate.netcdnsciencepub.com The C-N stretching vibrations are generally found in the fingerprint region. spectroscopyonline.com The phenyl group gives rise to characteristic absorptions, including C-H stretching just above 3000 cm-1, and C=C stretching bands in the 1600-1450 cm-1 region. researchgate.net Out-of-plane C-H bending vibrations of the monosubstituted benzene (B151609) ring are also observed around 700 cm-1. researchgate.net

Table 3: Key Infrared Absorption Frequencies for this compound

Functional GroupVibrational ModeApproximate Wavenumber (cm-1)Intensity
Amino (NH2)N-H Stretch3350, 3300Medium
Imide (C=O)C=O Stretch1775 (shoulder), 1710Strong
PhenylC=C Stretch1600, 1500, 1494Medium-Weak
PhenylC-H Bending (out-of-plane)700Medium
AlkylCH2 Stretch2900Medium
Data sourced from a study by Eldeen et al. researchgate.net

Mass Spectrometry: Molecular Mass Determination and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. When this compound is subjected to mass spectrometry, typically using an ionization method like electron impact (EI), the molecule is ionized to form a molecular ion (M+), which may then break down into smaller, characteristic fragment ions. acdlabs.comlibretexts.org The resulting mass spectrum displays the relative abundance of these ions as a function of their mass-to-charge ratio (m/z).

The fragmentation of this compound is influenced by the stability of the resulting ions and neutral fragments. libretexts.org Common fragmentation pathways for similar structures, such as N-phenylsuccinimide, often involve the cleavage of the succinimide ring and the loss of specific groups. researchcommons.org For amines, α-cleavage, where the bond adjacent to the nitrogen atom is broken, is a predominant fragmentation mode. miamioh.edu

Detailed analysis of the mass spectrum of this compound and related compounds reveals key fragmentation patterns that aid in its structural confirmation.

Table 1: Key Fragmentation Data for N-Substituted Succinimide Analogs from Mass Spectrometry

CompoundMolecular Ion (M+) (m/z)Key Fragment Ions (m/z)Reference
3-tert-butyl-5-(4-nitrophenyl)-1,2,4-oxadiazole247232, 150 beilstein-journals.org
1-(4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)phenyl)-1H-pyrrole-2,5-dione297282, 200 beilstein-journals.org

This table presents data for compounds structurally related to this compound to illustrate typical fragmentation patterns observed in this class of molecules.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Electronic Transitions and Chromophore Analysis

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic structure. uobabylon.edu.iq The absorption of light promotes electrons from a lower energy ground state to a higher energy excited state. williams.edu The specific wavelengths of light absorbed are characteristic of the chromophores present in the molecule. williams.edu A chromophore is a group of atoms within a molecule that is responsible for its color. williams.edu

In this compound, the phenyl group and the succinimide ring constitute the primary chromophores. The electronic transitions observed in the UV-Vis spectrum are typically π → π* and n → π* transitions. uobabylon.edu.iq The phenyl ring gives rise to strong absorptions due to π → π* transitions. The carbonyl groups in the succinimide ring can exhibit both π → π* and weaker n → π* transitions. uobabylon.edu.iq The amino group, with its non-bonding electrons, can also participate in n → σ* transitions, though these often occur at shorter wavelengths. uobabylon.edu.iq

The position and intensity of the absorption bands can be influenced by the solvent polarity. uobabylon.edu.iq For instance, n → π* transitions often experience a blue shift (shift to shorter wavelength) in polar solvents due to hydrogen bonding with the ground state. uobabylon.edu.iq

Table 2: UV-Vis Absorption Data for Related Chromophoric Systems

Chromophore/CompoundTransition TypeTypical Absorption Maximum (λmax)Reference
Benzene (in hexane)π → π~254 nm
Acetone (in hexane)n → π~279 nm uobabylon.edu.iq
Acetone (in water)n → π*~264 nm uobabylon.edu.iq
N-phenylglycineBelow 300 nm researchgate.net

This table provides context for the expected absorption regions of the chromophores present in this compound.

Optical Rotatory Dispersion (ORD): Chirality and Stereochemical Assessment

Optical Rotatory Dispersion (ORD) is a technique that measures the change in optical rotation of a chiral compound with respect to the wavelength of light. slideshare.net It is a powerful tool for determining the absolute configuration of stereoisomers. slideshare.net The ORD spectrum is a plot of specific rotation versus wavelength.

For a chiral molecule like this compound, which possesses a stereocenter at the 2-position of the succinimide ring, ORD can be used to assign its absolute configuration (R or S). The shape of the ORD curve, particularly the presence of peaks and troughs known as the Cotton effect, is characteristic of the stereochemistry of the molecule. libretexts.org A positive Cotton effect is observed when the optical rotation first increases to a maximum and then decreases as the wavelength is scanned, while a negative Cotton effect shows the opposite behavior. libretexts.org

Studies on similar chiral compounds, such as α-amino-N-phenylsuccinimide, have shown that the free base and its hydrochloride salt exhibit a negative Cotton effect with a trough around 320-325 nm, which is indicative of the L(S)-absolute configuration. researchgate.netresearchgate.netresearchgate.net

Table 3: Optical Rotatory Dispersion Characteristics of Related Compounds

CompoundCotton EffectWavelength of Trough/PeakConfiguration CorrelationReference
L-α-amino-N-phenylsuccinimideNegative~320-325 nmL(S) researchgate.netresearchgate.net
L-α-amino-N-phenylsuccinimide hydrochlorideNegative~320-325 nmL(S) researchgate.netresearchgate.netresearchgate.net

This table illustrates the use of ORD in assigning the absolute configuration of chiral molecules related to this compound.

X-ray Crystallography: Definitive Three-Dimensional Structural Elucidation

X-ray crystallography is an analytical technique that provides the most definitive information about the three-dimensional structure of a crystalline solid at the atomic level. By diffracting a beam of X-rays off a single crystal of a compound, a unique diffraction pattern is generated. Mathematical analysis of this pattern allows for the determination of the precise arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and torsional angles.

For this compound, a single-crystal X-ray diffraction study would unambiguously determine its molecular structure, including the conformation of the succinimide ring and the orientation of the phenyl and amino substituents. It would also provide crucial information about the intermolecular interactions, such as hydrogen bonding, that govern the crystal packing.

While a specific crystal structure for this compound is not detailed in the provided search results, studies on closely related N-substituted succinimides have been conducted. beilstein-journals.orgscispace.comresearchgate.net For example, the crystal structures of several N-phenylsuccinimides have revealed significant twisting between the phenyl and succinimide rings. researchgate.net X-ray analysis of related compounds confirms their molecular structures and provides insights into their packing in the solid state. beilstein-journals.orgrsc.org

Table 4: Illustrative Crystallographic Data for Related N-Substituted Succinimide and Imide Structures

CompoundCrystal SystemSpace GroupKey Structural FeaturesReference
N-(2-bromophenyl)succinimideDihedral angle between rings: 69.8° researchgate.net
N-(4-fluorophenyl)succinimideDihedral angle between rings: 55.9° researchgate.net
3-tert-butyl-5-(4-nitrophenyl)-1,2,4-oxadiazoleInterplanar angle: 3° beilstein-journals.org
(Z)-4-(4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)phenylamino)-4-oxobut-2-enoic acidInterplanar angle: 11° beilstein-journals.org

This table presents examples of crystallographic data for related compounds, highlighting the type of structural information that can be obtained from X-ray crystallography.

Computational Chemistry and Theoretical Studies of N Amino 2 Phenylsuccinimide

Quantum Chemical Calculations (e.g., DFT, TD-DFT)

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are cornerstone methods in the computational study of molecular systems. These quantum chemical calculations allow for a detailed exploration of the electronic and structural properties of N-Amino-2-phenylsuccinimide.

Geometry optimization is a computational process used to determine the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For this compound, this process is typically performed using DFT methods, such as B3LYP or M06-2X, with an appropriate basis set like 6-311G(d,p). scispace.com The resulting optimized geometry provides key structural parameters, including bond lengths, bond angles, and dihedral angles.

The conformational landscape of this compound is influenced by the rotational freedom around several single bonds. Key conformational changes arise from the rotation of the phenyl group at the C2 position and the amino group attached to the succinimide (B58015) nitrogen. scispace.com A potential energy surface (PES) scan can be performed by systematically varying the dihedral angles associated with these groups to identify all stable conformers and the energy barriers separating them. scispace.com A Boltzmann analysis of the energies of these conformers can then predict their relative populations at room temperature. scispace.compku.edu.cn Studies on similar N-aralkyl substituted 2-aminoindans and 1-aryl-3-methyl-3-phenylpyrrolidine-2,5-diones show that substituent positions significantly influence the conformational energetics. scispace.comscience.gov

Table 1: Predicted Optimized Geometrical Parameters for this compound (Illustrative Data) This table presents hypothetical data based on typical values for similar structures calculated with DFT methods.

ParameterBond/AnglePredicted Value
Bond Lengths (Å) C=O (imide)1.22
C-N (imide)1.39
N-N (amino)1.41
C-C (phenyl)1.39
C2-C(phenyl)1.52
**Bond Angles (°) **O=C-N125.0
C-N-C112.0
C-N-N118.0
Dihedral Angles (°) C-C-N-NVariable (Conformer dependent)
N-C2-C(phenyl)-CVariable (Conformer dependent)

The Molecular Electrostatic Potential (ESP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.netljmu.ac.uk The ESP map is generated by calculating the electrostatic potential on the molecule's electron density surface.

For this compound, the ESP surface would show distinct regions of positive and negative potential.

Negative Potential (Red/Yellow): These regions are electron-rich and susceptible to electrophilic attack. They are expected to be localized around the electronegative oxygen atoms of the two carbonyl groups and, to a lesser extent, the lone pair of the exocyclic amino nitrogen. scirp.org

Positive Potential (Blue): These regions are electron-poor and indicate sites for nucleophilic attack. The hydrogen atoms of the amino group are expected to show a significant positive potential. scirp.org

Neutral Potential (Green): The phenyl ring and aliphatic portions of the succinimide ring would likely exhibit a more neutral potential.

This analysis helps in understanding non-covalent interactions, such as hydrogen bonding, where the positive regions (e.g., N-H) can act as hydrogen bond donors and the negative regions (e.g., C=O) can act as acceptors. researchgate.net

Frontier Molecular Orbital (FMO) theory is fundamental to predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgulethbridge.ca The HOMO acts as an electron donor (nucleophile), while the LUMO acts as an electron acceptor (electrophile). The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

In this compound, the distribution of these orbitals would be influenced by its constituent functional groups:

HOMO: The HOMO is likely to be distributed over the electron-rich regions, such as the phenyl ring and the amino group, which can readily donate electrons.

LUMO: The LUMO is expected to be localized primarily on the electron-withdrawing succinimide ring, particularly around the carbonyl carbons, which can accept electron density. emerald.com

DFT calculations can provide the energies of these orbitals. The analysis of FMOs helps in understanding reaction mechanisms and predicting how the molecule will interact with other species. pku.edu.cnlibretexts.org

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative Data) This table presents hypothetical data based on typical values for similar structures calculated with DFT methods.

OrbitalEnergy (eV)Description
HOMO-6.5Highest Occupied Molecular Orbital
LUMO-1.2Lowest Unoccupied Molecular Orbital
HOMO-LUMO Gap 5.3 Energy difference (LUMO - HOMO)

Time-Dependent Density Functional Theory (TD-DFT) is employed to calculate the electronic excitation energies, which correspond to the absorption bands observed in UV-Vis spectroscopy. scirp.orgresearchgate.net The calculations can predict the wavelength of maximum absorption (λmax) and the oscillator strength of electronic transitions, often attributed to π→π* or n→π* transitions within the phenyl and imide chromophores. acs.org

DFT calculations are also used to predict the vibrational frequencies of the molecule, which correspond to the peaks in an infrared (IR) spectrum. researchgate.net The calculated frequencies are often scaled by a factor (e.g., 0.96) to correct for anharmonicity and other systematic errors in the computational method. scispace.com A detailed analysis of the calculated vibrational modes allows for the assignment of experimental IR bands to specific functional groups. tandfonline.com For this compound, characteristic vibrations would include:

C=O stretching of the imide group (typically strong bands around 1700-1780 cm⁻¹). scispace.com

N-H stretching of the amino group.

C-N stretching of the succinimide ring. scispace.com

Aromatic C-H and C=C stretching from the phenyl ring. scispace.com

Table 3: Predicted vs. Experimental Vibrational Frequencies (cm⁻¹) for this compound (Illustrative Data) This table presents hypothetical data based on typical values for similar structures calculated with DFT methods.

Vibrational ModePredicted (Scaled) Frequency (cm⁻¹)Typical Experimental Range (cm⁻¹)
N-H Stretch (Amino)33503300-3500
C-H Stretch (Aromatic)30603000-3100
C=O Asymmetric Stretch17751770-1790
C=O Symmetric Stretch17051700-1720
C=C Stretch (Aromatic)1600, 14951450-1600
C-N Stretch (Imide)13501340-1380

Analysis of Frontier Molecular Orbitals (FMOs) and Reactivity Prediction

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational technique that transforms the calculated wave function into localized orbitals representing chemical bonds, lone pairs, and antibonding orbitals. uba.ar This method provides a quantitative picture of bonding and intramolecular interactions, such as hyperconjugation and charge delocalization. researchgate.net

For this compound, NBO analysis can elucidate the stabilization energy (E⁽²⁾) associated with donor-acceptor interactions. scirp.org Key interactions would likely include:

Delocalization of the nitrogen lone pair (LP) of the amino group into the antibonding N-C orbitals of the imide ring.

Delocalization of the oxygen lone pairs (LP) of the carbonyl groups into adjacent antibonding π(C-N) or π(C-C) orbitals.

Interactions between the π orbitals of the phenyl ring and the adjacent σ* orbitals.

Structure-Activity Relationships (SARs) and Quantitative Structure-Activity Relationships (QSARs)

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are essential in medicinal chemistry for understanding how a molecule's chemical structure relates to its biological activity. These studies aim to develop predictive models that can guide the synthesis of new, more potent compounds. nih.gov

For a series of this compound derivatives, a QSAR study could be conducted to correlate their anticonvulsant activity, for example, with various calculated molecular descriptors. researchgate.net

Dataset: A series of analogues would be synthesized, varying substituents on the phenyl ring or the amino group.

Descriptor Calculation: For each molecule, a wide range of descriptors would be calculated using computational methods. These can include electronic (e.g., HOMO/LUMO energies, dipole moment), steric (e.g., molecular volume), and lipophilic (e.g., logP) parameters.

Model Building: Statistical methods like Multiple Linear Regression (MLR) or machine learning techniques like Artificial Neural Networks (ANN) are used to build a mathematical model that links the descriptors to the observed biological activity. researchgate.net

Previous QSAR studies on N-phenylsuccinimides have successfully identified key structural features responsible for their antifungal and anticonvulsant activities. researchgate.netresearchgate.net A similar approach for this compound derivatives could reveal the importance of specific electronic and steric properties, thereby facilitating the design of compounds with enhanced therapeutic profiles. researchgate.net

Correlation of Molecular Descriptors with Chemical Properties and Transformations

Molecular descriptors are numerical values that encode chemical information and are derived from a molecule's symbolic representation. These descriptors can be correlated with a molecule's physicochemical properties and biological activities through Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models. ethernet.edu.et

For succinimide derivatives, computational studies have successfully correlated various molecular descriptors with their observed properties. researchgate.net For instance, in studies of N-phenylsuccinimides, descriptors derived from Density Functional Theory (DFT) calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and various steric and electronic parameters, have been used to predict their biological activity. researchgate.netresearchgate.net A positive correlation is often found with electron-withdrawing substituents on the phenyl ring, suggesting that such groups enhance the molecule's interaction with biological targets. researchgate.net

Key molecular descriptors and their significance include:

Electronic Descriptors: Properties like HOMO-LUMO energy gap, electronegativity, and chemical hardness are calculated to understand a molecule's reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity. researchgate.net

Lipophilicity (LogP): This descriptor is crucial for predicting the absorption, distribution, metabolism, and excretion (ADMET) properties of drug candidates. For succinimide derivatives, lipophilicity is often a key parameter in QSAR models. scispace.com

Topological Polar Surface Area (TPSA): TPSA is a good indicator of a drug's ability to permeate cell membranes.

Molecular Weight and Volume: These basic descriptors relate to the size of the molecule and influence its steric interactions.

The table below lists computationally predicted molecular descriptors for the closely related parent compound, N-phenylsuccinimide, which serve as a baseline for understanding derivatives like this compound.

Molecular DescriptorDefinitionCalculated Value (for N-Phenylsuccinimide)Reference
Molecular WeightThe sum of the atomic weights of all atoms in a molecule.175.18 g/mol chemeo.com
LogP (Octanol/Water Partition Coefficient)A measure of a compound's lipophilicity.1.340 chemeo.com
Topological Polar Surface Area (TPSA)The surface sum over all polar atoms, primarily oxygen and nitrogen, including their attached hydrogens.37.38 Ų ambeed.com
Hydrogen Bond AcceptorsThe number of atoms that can accept a hydrogen bond.2 ambeed.com
Hydrogen Bond DonorsThe number of atoms that can donate a hydrogen atom to a hydrogen bond.0 ambeed.com
Rotatable BondsThe number of bonds that allow free rotation around them.1 ambeed.com

These descriptors form the basis of QSAR models, which often employ statistical methods like multiple linear regression (MLR) and artificial neural networks (ANN) to build a predictive relationship between the descriptors and the observed activity or property. researchgate.net

Computational Prediction of Synthetic Yields and Selectivity

While QSAR models are well-established for predicting biological activity, the computational prediction of synthetic yields and selectivity is a more complex challenge. Theoretical calculations can, however, provide significant insights into factors that govern reaction outcomes.

Computational methods, particularly DFT, are used to calculate the energy profiles of competing reaction pathways. sumitomo-chem.co.jp By comparing the activation energies of different pathways, chemists can predict which product is kinetically favored. For example, in reactions with multiple possible products, the pathway with the lowest-energy transition state will be the dominant one, thus determining the reaction's selectivity. acs.org

Although specific studies predicting the synthetic yield for this compound are not widely documented, research on related systems illustrates the principle. For instance, in the ring-opening polymerization of N-thiocarboxyanhydrides (NTAs), DFT calculations have shown that the energy barrier for racemization is significantly higher than that for the desired synthesis reaction. frontiersin.org This finding suggests that by controlling reaction conditions, such as time, the stereochemical selectivity of the polymerization can be maintained. frontiersin.org

Similarly, computational analysis can explain the regioselectivity in reactions. The stability of intermediates and transition states for different regioisomers can be calculated, and the results can guide the choice of reagents and conditions to favor the desired isomer. While direct prediction of a percentage yield is difficult and highly dependent on the accuracy of the computational model and the complexity of the reaction system, these theoretical insights are invaluable for optimizing synthetic routes and minimizing trial-and-error experimentation.

Computational Modeling of Reaction Mechanisms and Transition States

One of the most powerful applications of computational chemistry is the elucidation of reaction mechanisms. By mapping the potential energy surface of a reaction, researchers can identify stable intermediates and the high-energy transition states that connect them. This provides a step-by-step picture of how reactants are converted into products.

DFT calculations are the workhorse for these studies, offering a good balance of accuracy and computational cost. scirp.org For succinimide-containing molecules, DFT has been used to model several key reactions:

Stereoinversion: Succinimide residues that form from aspartic acid in proteins can undergo stereoinversion from the L-form to the D-form. DFT studies have modeled this process, showing that it can be catalyzed by species like the hydrogen phosphate (B84403) ion. mdpi.com The calculations identified an enolate intermediate and determined that the rate-limiting step is the protonation of this intermediate, with a calculated activation barrier consistent with the slow reaction rates observed in vivo. mdpi.com

Michael Addition: The mechanism of the oxa-Michael addition of alcohols to maleimide (B117702) (an unsaturated analog of succinimide) has been investigated using DFT. acs.org These calculations helped to understand the stability of the resulting anions and explain why the reaction proceeds via ring-opening under certain conditions. acs.org

Ring-Opening Reactions: The mechanism of amine-mediated ring-opening polymerization of N-carboxyanhydrides (NCAs) has been detailed using DFT. frontiersin.org These studies clarified the nucleophilic attack at the carbonyl carbon and the subsequent steps, providing a comprehensive understanding of how the polymer chain propagates.

A representative example of a mechanistic study is the computationally modeled stereoinversion of a succinimide residue. The key energetic steps are outlined in the table below.

Reaction StepDescriptionCalculated Activation Barrier (kJ/mol)Reference
Proton AbstractionA general base (e.g., HPO₄²⁻) abstracts a proton from the α-carbon of the succinimide ring.Relatively low barrier mdpi.com
Intermediate FormationFormation of a planar enolate intermediate.N/A (Stable Intermediate) mdpi.com
Proton Donation (Rate-Determining)A proton is donated to the opposite face of the enolate intermediate, leading to the inverted stereocenter.~90 kJ/mol mdpi.com

These computational investigations not only confirm experimental observations but also provide predictive power, allowing for the design of new reactions and catalysts with desired outcomes. sumitomo-chem.co.jp

Advanced Applications in Organic Synthesis and Materials Science

N-Amino-2-phenylsuccinimide as a Crucial Building Block for Complex Architectures

This compound serves as a fundamental precursor for creating complex molecular structures, largely starting from L(S)-aspartic acid to ensure a known absolute configuration. researchgate.net The synthesis involves protecting the amino group, commonly with a carbobenzoxy (Cbz) or t-butyloxycarbonyl (Boc) group, to prevent its interference in subsequent reactions. researchgate.netresearchgate.net This protected intermediate is then cyclized to form the N-phenylsuccinimide ring. researchgate.net The presence of the phenyl group on the imide nitrogen enhances the stability of the molecule, while the α-amino group provides a reactive handle for further elaboration. researchgate.net This strategic combination allows for its incorporation into larger, more complex systems, including peptidomimetics and sophisticated heterocyclic frameworks, making it a key starting material for stereoselective total synthesis. incemc.ro

Directed Synthesis of Diverse Nitrogen-Containing Heterocyclic Compounds

The succinimide (B58015) moiety is a well-established synthon for nitrogen-containing heterocycles. This compound and its derivatives are instrumental in constructing a variety of these compounds. For instance, (E)-3-arylidene-1-phenyl-succinimides, which can be derived from N-phenylsuccinimide, participate in one-pot [3+2]-cycloaddition reactions with α-amino acids and cyclic 1,2-diketones. nih.gov This methodology yields highly functionalized and stereochemically complex dispiropyrrolidine derivatives, which are scaffolds of significant interest in medicinal chemistry. nih.gov The inherent reactivity of the succinimide ring and its substituents directs the regioselectivity and diastereoselectivity of these cycloadditions, enabling the assembly of intricate spiroheterocyclic systems under mild conditions. nih.gov Furthermore, the general reactivity of the succinimide core makes it a valuable precursor for a broad range of nitrogenous heterocycles, including pyrroles and other fused systems. innovareacademics.inresearchgate.net

Preparation of Highly Functionalized Succinimide Derivatives

The this compound framework can be readily modified to produce a wide array of highly functionalized derivatives. The synthetic pathway often begins with the reaction of succinic anhydride (B1165640) with a primary amine, such as aniline (B41778), to form the corresponding N-substituted succinimide. mdpi.comresearchgate.net Various methods, including thermal dehydration or the use of dehydrating agents like polyphosphate ester (PPE), can be employed for the cyclization step. mdpi.combeilstein-archives.org The resulting N-phenylsuccinimide can then be further functionalized. For example, derivatives can be prepared through reactions at the α-carbon, such as in the synthesis of N-methyl-2-phenylsuccinimide derivatives via lithium salt condensation. nih.gov The amino group on this compound itself offers a prime site for derivatization, allowing for the attachment of various functional groups and the extension of the molecular structure.

Table 1: Synthesis of N-Substituted Succinimides

Starting Amine Dehydrating Agent/Method Product Reference
Aniline Thermal Imidization N-phenylsuccinimide beilstein-archives.org
Aniline Polyphosphate Ester (PPE) N-phenylsuccinimide mdpi.com
Aniline Lewis Acidic Ionic Liquid N-phenylsuccinimide innovareacademics.in

Role in the Synthesis of Biologically Relevant Hydroxamic Acids and Analogs

A significant application of N-substituted succinimides, including this compound, is in the synthesis of hydroxamic acids, a class of compounds known for their important biological activities, such as inhibiting metalloenzymes like histone deacetylases (HDACs). mdpi.comresearchgate.netnih.gov The synthesis involves a straightforward ring-opening reaction of the succinimide ring with hydroxylamine (B1172632) in an aqueous solution. mdpi.comresearchgate.net This reaction cleaves one of the amide bonds in the cyclic imide to generate the corresponding N-hydroxybutaneamide derivative. mdpi.com This two-step approach—first, the synthesis of the N-substituted succinimide, followed by the hydroxylamine-mediated ring opening—provides a versatile and efficient route to a broad spectrum of novel hydroxamic acids that are valuable in medicinal chemistry research. mdpi.combeilstein-archives.org

Table 2: Synthesis of Hydroxamic Acids from N-Substituted Succinimides

N-Substituted Succinimide Reagent Product Type Key Finding Reference
General N-substituted succinimides Hydroxylamine N-hydroxybutaneamide derivatives A novel, universal method for hydroxamic acid synthesis. mdpi.comresearchgate.net

Precursor Chemistry for Thionimides and Other Sulfur-Containing Compounds

This compound has been specifically investigated as a precursor for the corresponding thionimides (monothio- and dithiosuccinimides). researchgate.net The introduction of a sulfur atom in place of an oxygen atom in the imide ring is of interest for developing potential radioprotective agents, as the carbon-sulfur bond can offer increased stability. researchgate.net The primary method attempted for this thionation involves reacting the succinimide with phosphorus pentasulfide. However, these attempts have faced challenges, often leading to the degradation of the imide ring rather than the desired oxygen-sulfur exchange. researchgate.net Despite these difficulties, the pursuit highlights the role of this compound as a key starting material for sulfur-containing analogs. Separately, N-sulfenylsuccinimides are recognized as valuable electrophilic sulfur sources for C–S bond formation, demonstrating the broader utility of the succinimide scaffold in organosulfur chemistry. beilstein-journals.org

Utility in Polymer Chemistry and as a Crosslinking Agent

The succinimide moiety and its derivatives find applications in polymer chemistry. Cross-linking is a crucial process that enhances the mechanical and thermal properties of polymers by forming chemical or physical bonds between polymer chains. rjpdft.comchempoint.com Molecules containing reactive functional groups, such as the amino group in this compound, can act as or be incorporated into cross-linking agents. chempoint.com These agents react with functional groups on polymer backbones (like hydroxyl, carboxyl, or amine groups) to create a more rigid, interconnected network. chempoint.com While direct use of this compound as a cross-linker is not extensively documented, its structural motifs are relevant. For example, poly(α-amino acids), which are structurally related, are a significant class of polymers, and their synthesis and modification are key areas of research. pku.edu.cn The succinimide ring itself can be incorporated into polymer side-chains or backbones to impart specific properties.

Emerging Research Avenues and Future Perspectives for N Amino 2 Phenylsuccinimide Chemistry

Development of Novel and Highly Efficient Catalytic Systems for Synthesis

The synthesis of N-substituted succinimides, including N-Amino-2-phenylsuccinimide, is a focal point of research, with an emphasis on developing more efficient and environmentally friendly catalytic systems. Traditional methods often require high temperatures or the use of stoichiometric dehydrating agents, which can lead to byproducts and are less sustainable. researchgate.net

Current research is exploring a variety of catalytic approaches:

Lewis Acids: Catalysts such as choline (B1196258) chloride.2ZnCl2 have been shown to facilitate the reaction of succinic anhydride (B1165640) with anilines under mild conditions to produce N-phenylsuccinimides in good yields. innovareacademics.in

Palladium Catalysis: Palladium-catalyzed aminocarbonylation of alkynes has emerged as a powerful tool for synthesizing succinimide (B58015) derivatives. acs.org For instance, a novel catalyst system involving a specific ligand (L11) has been instrumental in the direct and selective synthesis of itaconimides from propargylic alcohols and N-nucleophiles. acs.org Another approach utilizes a Pd(xantphos)Cl2 catalyst for the aminocarbonylation of alkynes with various amines in the presence of p-TsOH. acs.org

Ionic Liquids: Ionic liquids are being investigated as green reaction media that can promote the synthesis of N-alkyl and N-arylimides under mild conditions, often with improved yields and shorter reaction times. innovareacademics.in

Microwave-Assisted Synthesis: The use of microwave irradiation offers a rapid and energy-efficient alternative to conventional heating for the synthesis of N-phenylsuccinimide from aniline (B41778) and succinic anhydride, often without the need for a solvent. nih.gov

Heterogeneous Catalysts: The development of solid-supported catalysts, such as silica-bound benzoyl chloride, offers advantages in terms of catalyst recyclability and simplified product purification. innovareacademics.in

These advancements are paving the way for more sustainable and efficient manufacturing processes for this compound and its derivatives.

Table 1: Comparison of Catalytic Systems for Succinimide Synthesis

Catalyst SystemKey FeaturesAdvantages
Lewis Acids (e.g., Choline Chloride.2ZnCl2) Mild reaction conditions. innovareacademics.inGood yields, readily available catalysts. innovareacademics.in
Palladium Complexes High selectivity and catalyst activity. acs.orgBroad substrate scope, applicable to complex molecules. acs.orgacs.org
Ionic Liquids Green solvent, mild conditions. innovareacademics.inHigh yields, simple operation, short reaction times. innovareacademics.in
Microwave Irradiation Rapid, solvent-free conditions. nih.govEnergy efficient, reduced reaction times. nih.gov
Heterogeneous Catalysts (e.g., SBBC) Solid-supported, recyclable. innovareacademics.inEase of purification, catalyst reusability. innovareacademics.in

Exploration of Unprecedented Chemical Transformations and Reactivity Modes

Researchers are actively exploring novel chemical transformations and reactivity modes of the succinimide scaffold present in this compound. The inherent reactivity of the imide ring, with its two carbonyl groups, makes it susceptible to a variety of chemical modifications. innovareacademics.indergipark.org.tr

Recent explorations include:

Ring-Opening Reactions: The succinimide ring can be opened by nucleophiles like hydroxylamine (B1172632), providing a novel route to hydroxamic acids. mdpi.com This reaction's feasibility depends on the pKa of the initial amine used for the imide synthesis relative to hydroxylamine. mdpi.com

Michael Additions: The double bond in maleimide (B117702), a related unsaturated succinimide, readily undergoes Michael addition with various nucleophiles. acs.org While this compound is saturated, this reactivity highlights the potential for introducing functionality at the 3-position of the succinimide ring through analogous reactions with suitable precursors.

Cycloaddition Reactions: (E)-3-arylidene-1-phenyl-succinimides can participate in [3+2]-cycloaddition reactions with azomethine ylides, leading to the formation of complex dispiropyrrolidine derivatives with high regio- and diastereoselectivity. nih.gov

Domino Reactions: Palladium-catalyzed domino aminocarbonylation of alkynols demonstrates a sequential double carbonylation process, leading to the formation of unsaturated succinimides. acs.org

These investigations are expanding the synthetic utility of the succinimide core, enabling the creation of novel and structurally diverse molecules derived from this compound.

Advances in Asymmetric Synthesis and Enantiomeric Purity Control

The synthesis of chiral succinimides with high enantiomeric purity is a significant area of research, driven by the importance of stereochemistry in biological activity.

Key advancements in this area include:

Rhodium-Catalyzed Asymmetric Hydrogenation: A highly enantioselective method for the hydrogenation of 3-substituted maleimides to chiral succinimides has been developed using a Rh/bisphosphine-thiourea (ZhaoPhos) catalyst. acs.org This system provides excellent yields and enantioselectivities (up to >99% ee) for a variety of substrates. acs.org

Asymmetric Deprotonation: A strategy involving asymmetric deprotonation has been used to synthesize chiral succinimides, resulting in atropisomeric imides. innovareacademics.in

Chiral Chromatography: The enantiomeric separation of succinimide derivatives, such as glutethimide derivatives, has been achieved using chiral stationary phases (CSPs) in high-performance liquid chromatography (HPLC). researchgate.net For example, a Ceramospher RU-2 column has been used for the resolution of p-acetylaminoglutethimide and p-nitroglutethimide. researchgate.net The choice of the chiral selector and mobile phase is crucial for achieving optimal separation. mst.edud-nb.info

Homologation of Ni(II) Complexes: Asymmetric synthesis of α-amino acids has been achieved through the homologation of Ni(II) complexes of glycine (B1666218) and alanine (B10760859) Schiff bases, a strategy that could potentially be adapted for the asymmetric synthesis of this compound. nih.gov

These methods are crucial for obtaining enantiomerically pure this compound and its analogs, which is essential for studying their specific biological activities.

Table 2: Methods for Achieving Enantiomeric Purity of Succinimides

MethodCatalyst/Stationary PhaseKey Features
Asymmetric Hydrogenation Rh/Bisphosphine-thiourea (ZhaoPhos) acs.orgHigh yields and enantioselectivities. acs.org
Chiral HPLC Ceramospher RU-2 researchgate.netDirect enantiomeric resolution. researchgate.net
Chiral HPLC Ristocetin A mst.eduCovalently bonded macrocyclic antibiotic CSP. mst.edu

Integration of Flow Chemistry and Automated Synthetic Platforms

Flow chemistry is emerging as a powerful technology in organic synthesis, offering precise control over reaction parameters and enabling transformations that are challenging in traditional batch processes. rsc.orgsymeres.com The integration of flow chemistry and automated platforms for the synthesis of this compound and its derivatives holds significant promise.

Benefits of this approach include:

Enhanced Safety and Control: Flow reactors allow for better management of reaction temperature, pressure, and residence times, which is particularly beneficial for highly exothermic or hazardous reactions. symeres.com

Improved Efficiency and Scalability: Continuous flow systems can lead to higher efficiency and are more readily scalable for the production of larger quantities of material. symeres.combeilstein-journals.org

Automation and High-Throughput Screening: Automated platforms can be used for rapid optimization of reaction conditions and for the synthesis of libraries of this compound analogs for screening purposes.

While specific examples of the flow synthesis of this compound are not yet widely reported, the successful application of flow chemistry to related heterocyclic syntheses, such as oxadiazoles, suggests its potential in this area. beilstein-journals.org

In-Situ Spectroscopic Techniques for Real-Time Reaction Monitoring

The use of in-situ spectroscopic techniques for real-time reaction monitoring is becoming increasingly important for understanding reaction mechanisms and optimizing synthetic processes.

Techniques such as:

Nuclear Magnetic Resonance (NMR) Spectroscopy: In-situ NMR has been used to monitor the oxidation of polyamines by bovine serum amine oxidase, allowing for the characterization of highly reactive aminoaldehyde intermediates. nih.gov This technique could be applied to monitor the formation of this compound and identify any transient intermediates or byproducts.

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR has provided evidence for the intermediates involved in the TiO2-photocatalyzed addition of carboxylic acids to N-phenylmaleimide. acs.org

By providing detailed kinetic and mechanistic information, these techniques can accelerate the development of more efficient and robust synthetic routes to this compound.

Computationally-Driven Design of this compound Analogs with Tuned Reactivity

Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking, are playing an increasingly vital role in the design of new molecules with desired properties. benthamscience.com

For N-phenylsuccinimide derivatives, QSAR models have been developed to predict their biological activity. researchgate.netitmedicalteam.pl These models use molecular descriptors to establish a mathematical relationship between the chemical structure and the observed activity. researchgate.net For example, a 3D-QSAR study on a series of N-phenylsuccinimides used methods like Principal Component Analysis (PCA), Multiple Linear Regression (MLR), and Artificial Neural Networks (ANN) to predict antifungal activity with good correlation. researchgate.net

These computational approaches can be used to:

Predict the reactivity of novel this compound analogs.

Design derivatives with enhanced biological activity or improved pharmacokinetic properties.

Guide synthetic efforts by prioritizing the synthesis of the most promising candidates.

The integration of computational design with synthetic chemistry is expected to accelerate the discovery of new this compound-based compounds with tailored functionalities.

Q & A

Q. What are the recommended synthetic routes for N-Amino-2-phenylsuccinimide, and how do reaction conditions influence yield?

this compound can be synthesized via nucleophilic substitution reactions using succinic anhydride derivatives and substituted anilines. Key factors include:

  • Anhydrous conditions to prevent hydrolysis of intermediates.
  • Catalytic agents (e.g., triethylamine) to enhance reaction efficiency.
  • Temperature control (60–80°C) to balance reaction rate and side-product formation.
    Purification typically involves column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol .

Q. Which analytical techniques are critical for verifying the purity and identity of this compound?

  • High-Performance Liquid Chromatography (HPLC): Quantifies purity (>95% threshold for research-grade material).
  • Nuclear Magnetic Resonance (NMR): Confirms structural integrity (e.g., characteristic peaks for NH and carbonyl groups).
  • Mass Spectrometry (MS): Validates molecular weight (e.g., [M+H]+ ion at m/z 218.2) .

Q. How should researchers handle solubility challenges during experimental design?

this compound exhibits limited aqueous solubility. Recommended approaches:

  • Use polar aprotic solvents (e.g., DMSO, DMF) for reaction media.
  • For biological assays, prepare stock solutions in DMSO (<1% v/v final concentration to avoid cytotoxicity) .

Advanced Research Questions

Q. What crystallographic methods resolve the structural conformation of this compound, and how do substituents affect molecular packing?

Single-crystal X-ray diffraction (SC-XRD) reveals non-planar geometry between the phenyl and succinimide rings (tilt angle ~69.5°). Weak C–H⋯π interactions dominate crystal packing, which can be disrupted by halogen substituents (e.g., chlorine in analogs like N-(2-chlorophenyl)succinimide) .

Q. How can researchers reconcile contradictory data in catalytic activity studies of this compound derivatives?

  • Cross-validation: Combine kinetic assays (e.g., UV-Vis monitoring) with computational docking studies to confirm active-site interactions.
  • Control experiments: Rule out solvent or pH effects by replicating conditions across studies .

Q. What computational strategies predict the reactivity of this compound in nucleophilic environments?

Density Functional Theory (DFT) calculations model electron density distribution and frontier molecular orbitals (HOMO-LUMO gaps). For example, the carbonyl groups in succinimide are electrophilic hotspots, guiding regioselective reactions .

Q. How does this compound interact with biological targets, and what assays validate its bioactivity?

  • Enzyme inhibition assays: Test against proteases or kinases using fluorogenic substrates.
  • Cellular uptake studies: Employ fluorescent tagging (e.g., dansyl derivatives) to track intracellular localization .

Q. What environmental analytical protocols detect this compound degradation products?

  • Solid-Phase Extraction (SPE): Concentrate trace analytes from aqueous samples.
  • Gas Chromatography-Mass Spectrometry (GC-MS): Identify volatile degradation byproducts (e.g., phenylamine derivatives) .

Methodological Best Practices

  • Data Reproducibility: Document reaction conditions (e.g., humidity, solvent grade) to minimize variability .
  • Conflict Resolution: Engage peer review to identify methodological flaws (e.g., unaccounted confounding variables) .
  • Safety Protocols: Use fume hoods and personal protective equipment (PPE) when handling anhydrides and amines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.